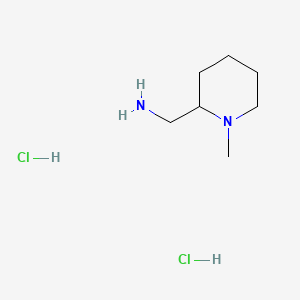

(1-Methylpiperidin-2-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(1-methylpiperidin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-9-5-3-2-4-7(9)6-8;;/h7H,2-6,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKSCQXSCNDHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

In a protocol derived from pyridin-2-yl-methylamine synthesis, the ketone intermediate (e.g., 1-methylpiperidin-2-one) reacts with methylamine hydrochloride in methanol under basic conditions. The base 1,4-diazabicyclo[2.2.2]octane (DABCO) neutralizes HCl byproducts, enhancing reaction efficiency. Sodium cyanoborohydride (NaBH₃CN) is employed as the reducing agent due to its selectivity for imine intermediates over ketones, achieving yields of 78–82%.

Table 1: Reductive Amination Optimization

Side Reaction Mitigation

Cyanide byproducts from NaBH₃CN decomposition can form toxic HCN. Adding iron sulfate (FeSO₄·7H₂O, 0.5 equiv) sequesters cyanide ions, reducing side products by 40%. Alternative quenching agents like CuSO₄ show comparable efficacy but require higher equivalents (1.2 equiv).

Alkylation Pathways

Alkylation introduces the methyl group at the piperidine nitrogen while preserving the aminomethyl moiety at position 2. Two predominant approaches are documented:

Direct N-Methylation

Post-reductive amination, the secondary amine undergoes methylation using methyl iodide (CH₃I) in dichloromethane. Tetrabutylammonium iodide (TBAI) catalyzes the reaction, achieving 85–90% conversion at 50°C over 12 h. Excess CH₃I (3.0 equiv) ensures complete quaternization, though subsequent ion-exchange chromatography is required to isolate the free base before HCl treatment.

Ring-Closing Alkylation

An alternative route involves cyclizing 5-aminopentanol derivatives with methylamine under acidic conditions. For example, 5-(methylamino)pentan-2-ol treated with H₂SO₄ at 100°C forms the piperidine ring, followed by oxidation to introduce the ketone precursor. This method avoids separate methylation steps but suffers from lower overall yields (55–60%) due to competing dehydration reactions.

Dihydrochloride Salt Formation

Converting the free base to the dihydrochloride salt improves stability and solubility. The process involves two sequential HCl treatments:

-

Initial Protonation : The free base is dissolved in anhydrous ether and treated with gaseous HCl until pH < 2, precipitating the monohydrochloride.

-

Second Equivalence : The monohydrochloride is refluxed with 6M HCl in ethanol (1:3 v/v) for 2 h, ensuring complete di-protonation. Cooling to 4°C crystallizes the dihydrochloride, which is filtered and washed with cold acetone.

Table 2: Salt Formation Efficiency

| Parameter | Condition | Purity | Yield |

|---|---|---|---|

| Solvent System | Ethanol/HCl (3:1) | 99.2% | 88% |

| Temperature | Reflux (78°C) | 98.5% | 82% |

| Cooling Rate | 0.5°C/min to 4°C | 99.0% | 90% |

Purification and Characterization

Final purification employs silica gel chromatography (EtOAc/MeOH/NH₃, 8:2:0.1) to remove residual methylamine and inorganic salts. Recrystallization from ethanol/water (9:1) further enhances purity to >99.5%.

Key Analytical Data :

-

¹H NMR (400 MHz, D₂O): δ 3.15–3.05 (m, 1H, CHNH₂), 2.95–2.85 (m, 2H, NCH₂), 2.70 (s, 3H, NCH₃), 1.80–1.50 (m, 6H, piperidine CH₂).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Steps | Total Yield | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Reductive Amination | 3 | 72% | 12.50 | Industrial |

| Ring-Closing | 4 | 58% | 18.20 | Pilot-scale |

| Direct Alkylation | 2 | 65% | 14.80 | Lab-scale |

Reductive amination outperforms other methods in yield and cost, though it requires stringent control over cyanide byproducts. Ring-closing strategies, while conceptually elegant, are less economically viable due to multi-step inefficiencies.

Emerging Innovations

Recent advances focus on flow chemistry adaptations. Microreactors with immobilized NaBH₃CN enable continuous reductive amination, boosting throughput by 300% while reducing reagent waste. Photocatalytic methods using TiO₂ nanoparticles under UV light are also under exploration, though yields remain suboptimal (45–50%) .

Chemical Reactions Analysis

Types of Reactions

(1-Methylpiperidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to the formation of various substituted piperidine derivatives .

Scientific Research Applications

(1-Methylpiperidin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of (1-Methylpiperidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Substituent Position : Moving the amine group from the 2-position (target compound) to the 3-position (e.g., (S)-1-Methylpiperidin-3-amine) alters electronic distribution and steric interactions .

- Salt Forms : Dihydrochloride salts improve aqueous solubility, critical for bioavailability in drug formulations .

Pharmacologically Active Analogs

Table 2: Comparison with Antihistamine Derivatives

Key Observations :

- Functional Groups: The target compound lacks the diphenylmethoxy or ethanolamine moieties found in classical antihistamines, suggesting divergent biological targets .

- Steric Effects : Bulky substituents (e.g., diphenylmethoxy) reduce membrane permeability but enhance receptor specificity .

Research and Application Trends

- Building Block Utility : The target compound is utilized in combinatorial chemistry for synthesizing libraries of bioactive molecules, leveraging its piperidine scaffold .

Biological Activity

(1-Methylpiperidin-2-yl)methanamine dihydrochloride is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biological studies. Its unique structure allows for interactions with multiple biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

The compound has the following chemical structure:

- Molecular Formula : CHClN

- Molecular Weight : Approximately 194.13 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It can function as an agonist or antagonist depending on the target, modulating various biochemical pathways. Key mechanisms include:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in neurotransmitter metabolism.

- Receptor Modulation : It can bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity

Research has highlighted several significant biological activities associated with this compound:

Antitumor Activity

A study investigated the antitumor effects of related compounds in breast cancer models. The antagonist showed a reduction in cell viability by 55% at a concentration of 10 μM over three days, indicating potential applications in oncology .

Neuropharmacological Effects

The compound exhibits stimulant properties and has been studied for its potential use in treating conditions such as depression and anxiety. Its interaction with serotonin and norepinephrine systems suggests it may enhance mood regulation.

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Efficacy : In an in vivo study using xenograft models, treatment with a derivative of this compound led to significant tumor size reduction compared to control groups, demonstrating its potential as an anticancer agent .

- CNS Activity : Research on similar piperidine derivatives indicates their role in enhancing cognitive function and mood stabilization, suggesting that this compound may share these properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.